molecular formula C11H14O4 B12434823 (4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one

(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one

Cat. No.: B12434823
M. Wt: 210.23 g/mol
InChI Key: JNJNTFPIOCKSTA-BTBRBFGLSA-N
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Description

(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one is a complex organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.

Scientific Research Applications

(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:

    Antioxidant Pathways: It can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Pathways: The compound can inhibit the production of pro-inflammatory cytokines.

    Enzyme Inhibition: It can inhibit specific enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • (4aS)-6-methyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one
  • (4aS)-6-propyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one

Uniqueness

(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group may provide distinct steric and electronic effects, leading to different interaction profiles with molecular targets.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(4aS)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one

InChI

InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7?,10?,11-/m1/s1

InChI Key

JNJNTFPIOCKSTA-BTBRBFGLSA-N

Isomeric SMILES

CCC1CC=C2[C@@](C1O)(C(=O)C=CO2)O

Canonical SMILES

CCC1CC=C2C(C1O)(C(=O)C=CO2)O

Origin of Product

United States

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